

Application Note: Comprehensive Characterization of Quinoline-4-Carboxylic Acid (Cinchoninic Acid)

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Compound of Interest

Compound Name:	<i>2-Isobutyl-quinoline-4-carboxylic acid</i>
CAS No.:	24260-31-9
Cat. No.:	B1271031

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Executive Summary

Quinoline-4-carboxylic acid (Q4CA), also known as Cinchoninic Acid (CAS: 486-74-8), is a critical heterocyclic scaffold in the synthesis of antimalarials, kinase inhibitors, and covalent organic frameworks (COFs). Its amphoteric nature—possessing both a basic quinoline nitrogen and an acidic carboxylic acid—presents unique challenges in analytical method development, particularly regarding peak tailing in HPLC and solubility issues in NMR spectroscopy.

This guide provides a validated analytical control strategy, moving beyond generic protocols to address the specific physicochemical behaviors of the Q4CA scaffold.

Physicochemical Profiling & Solubility

Understanding the ionization state of Q4CA is the prerequisite for successful chromatography.

- Molecular Weight: 173.17 g/mol [1][2]

- pKa Values (Approximate):
 - (Quinolinium Nitrogen): ~2.0 – 2.5 (lowered from 4.9 due to the electron-withdrawing 4-COOH group).
 - (Carboxylic Acid): ~4.6 – 4.8.
- Isoelectric Point (pI): ~3.4. At this pH, the molecule exists largely as a zwitterion (limited solubility).
- Solubility Profile:
 - Water:[\[3\]](#)[\[4\]](#)[\[5\]](#) Poor (especially at pH 3–5).
 - DMSO: Excellent (Recommended for NMR).
 - Methanol/Acetonitrile: Moderate.[\[6\]](#)
 - Base (0.1N NaOH): Soluble (as carboxylate salt).

Chromatographic Characterization (HPLC/UPLC)

The Challenge: The "Tailing" Phenomenon

The quinoline nitrogen is a Lewis base. On standard silica-based C18 columns, residual silanols (Si-OH) act as weak acids. If the mobile phase pH is neutral, the basic nitrogen interacts strongly with these silanols, causing severe peak tailing and retention time instability.

The Solution: Acidic Ion-Suppression or Ion-Pairing

To achieve sharp peaks, we must operate at a pH where the silanols are suppressed (neutral) and the analyte is fully protonated, or use ion-pairing agents.

Validated Protocol: RP-HPLC Purity Assay

Objective: Quantify Q4CA purity and detect synthetic impurities (e.g., Isatin, Aniline derivatives).

Parameter	Condition	Rationale
Column	C18 with high end-capping (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μ m	End-capping minimizes secondary silanol interactions.
Mobile Phase A	Water + 0.1% Trifluoroacetic Acid (TFA)	TFA (pH ~2) protonates the quinoline N (blocking silanol binding) and acts as a weak ion-pairing agent to increase retention.
Mobile Phase B	Acetonitrile + 0.1% TFA	Matches ionic strength of Phase A to prevent baseline drift.
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns.
Gradient	0-2 min: 5% B; 2-15 min: 5% \rightarrow 60% B; 15-20 min: 95% B.	Gradient required to elute lipophilic impurities (dimers/starting materials).
Detection	UV @ 230 nm and 254 nm	230 nm targets the carboxylic acid; 254 nm targets the aromatic quinoline core.
Column Temp	40°C	Elevated temperature reduces mobile phase viscosity and improves mass transfer (sharper peaks).

Note on Sample Diluent: Dissolve Q4CA in 50:50 DMSO:Methanol. Do not use pure water as the diluent to avoid precipitation in the injector.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

The rigid bicyclic system provides a distinct fingerprint. However, solvent choice is critical.

- Solvent: DMSO-

is mandatory.

yields poor solubility and broad peaks due to hydrogen bonding aggregates.

- Key Signals (

-NMR, 400 MHz):

- 13.5–14.0 ppm (Broad s, 1H): Carboxylic acid proton (often invisible if wet DMSO is used).
- 9.0–9.2 ppm (d, 1H): H-2 proton (adjacent to Nitrogen). This is the most deshielded aromatic proton.
- 8.5–8.8 ppm (m, 2H): H-5 and H-8 (protons closest to the heteroatom/bridge).
- 7.6–7.9 ppm (m, 2H): H-6 and H-7.

Mass Spectrometry (MS)[7]

- Ionization: Electrospray Ionization (ESI) in Positive Mode.[7]

- Observation: The basic nitrogen readily accepts a proton.

- Base Peak:

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- Fragmentation: Loss of

(

) is common in MS/MS, yielding a quinoline radical cation (

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Solid-State Characterization (Polymorphism)

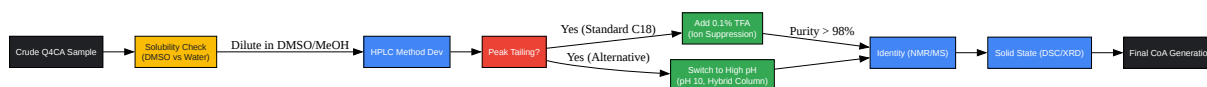
For drug development, the crystal form determines stability and bioavailability. Q4CA can form solvates and polymorphs.

Workflow:

- DSC (Differential Scanning Calorimetry):
 - Protocol: Heat 2-5 mg sample at 10°C/min from 30°C to 300°C in a crimped aluminum pan with a pinhole.
 - Expectation: Sharp endotherm at melting point (approx. 253-255°C). Broad endotherms <100°C indicate solvates/hydrates.
- PXRD (Powder X-Ray Diffraction):
 - Used to fingerprint the specific crystal lattice. Essential for patent protection of specific forms.

Visualized Analytical Workflow

The following diagram illustrates the decision logic for method selection and the lifecycle of characterization.



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Caption: Analytical decision tree for Quinoline-4-carboxylic acid, prioritizing pH control to resolve peak tailing before proceeding to structural confirmation.

References

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